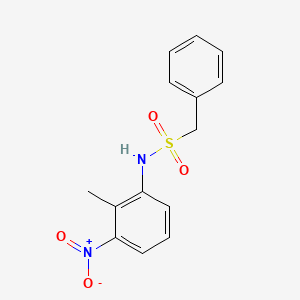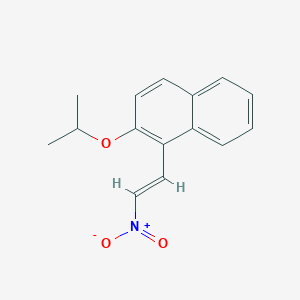
2,4,5-trimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-trimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide, also known as TTNB, is a synthetic compound that has been of interest to the scientific community due to its potential applications in research. TTNB is a derivative of the compound 2C-T-7, which is a psychedelic drug. However, TTNB is not used as a drug and has no known psychoactive effects. Instead, it is used in research to investigate its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2,4,5-trimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in the production of inflammatory cytokines. This compound has also been shown to interact with certain receptors in the body, although the significance of these interactions is not yet clear.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, this compound has been shown to have antioxidant activity, which may be beneficial in preventing oxidative damage in the body. This compound has also been shown to have an effect on the activity of certain enzymes involved in the metabolism of drugs and other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,4,5-trimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. This makes it a cost-effective compound for use in research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are a number of future directions for research involving 2,4,5-trimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide. One area of research could focus on investigating the potential therapeutic applications of this compound in the treatment of inflammatory diseases. Another area of research could focus on further elucidating the mechanism of action of this compound and identifying the specific enzymes and receptors that it interacts with. Additionally, research could be conducted to investigate the potential use of this compound as an antioxidant and its effects on drug metabolism.
Méthodes De Synthèse
2,4,5-trimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide can be synthesized using a multistep process that involves the reaction of various chemicals. The first step involves the synthesis of 2,4,5-trimethoxybenzaldehyde, which is then reacted with 5,6,7,8-tetrahydro-1-naphthalenamine to form the intermediate 2,4,5-trimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide. This intermediate is then reacted with benzoyl chloride to form this compound.
Applications De Recherche Scientifique
2,4,5-trimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has been used in scientific research to investigate its potential therapeutic applications. One area of research has focused on this compound's potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Propriétés
IUPAC Name |
2,4,5-trimethoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-23-17-12-19(25-3)18(24-2)11-15(17)20(22)21-16-10-6-8-13-7-4-5-9-14(13)16/h6,8,10-12H,4-5,7,9H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWDJVBNHJFWIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2=CC=CC3=C2CCCC3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(4-fluorobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B5835258.png)



![3-methyl-1,3-benzothiazol-2(3H)-one [1-(4-chlorophenyl)ethylidene]hydrazone](/img/structure/B5835288.png)


![N'-(3-nitrobenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5835318.png)
![2-(4-fluorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5835319.png)
![N-(3-chlorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5835320.png)
![ethyl 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5835337.png)

![5-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5835357.png)

